H-Phe-Met-OH

Overview

Description

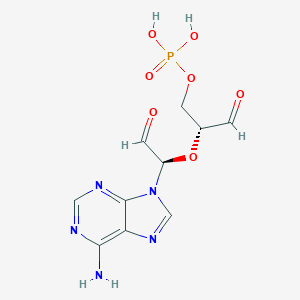

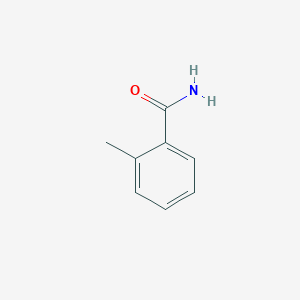

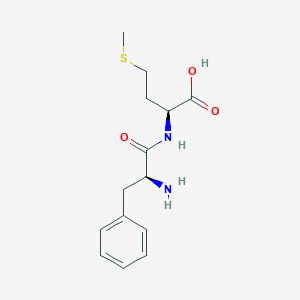

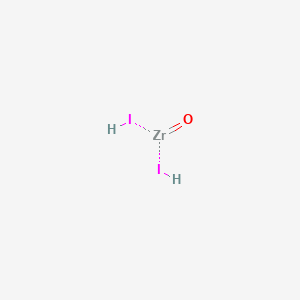

H-Phe-Met-OH is a dipeptide composed of the amino acids phenylalanine and methionine. It is formed by the peptide bond between the carboxyl group of phenylalanine and the amino group of methionine.

Mechanism of Action

Target of Action

Phenylalanyl-Methionine, also known as H-Phe-Met-OH, primarily targets the protein κ-casein found in milk . κ-casein plays a crucial role in the stabilization of casein micelles, which are essential for the process of cheesemaking .

Mode of Action

The compound this compound interacts with its target, κ-casein, through a process of enzymatic hydrolysis . This interaction results in the specific cleavage of the κ-casein at the Phenylalanine (105)-Methionine (106) bond . This enzymatic modification of the casein micelles produces para-casein micelles, which can aggregate in the presence of calcium ions at temperatures above approximately 20°C .

Biochemical Pathways

The action of this compound affects the enzymatic coagulation pathway of milk, which is a two-stage process . The primary phase involves the enzymatic hydrolysis of κ-casein, while the secondary phase involves the aggregation of the rennet-altered (para-casein) micelles into a three-dimensional gel network, also known as coagulum .

Pharmacokinetics

It’s known that peptides like this compound can have poorer bioavailability and lower metabolic stability compared to traditional drugs .

Result of Action

The result of the action of this compound is the transformation of κ-casein into para-casein micelles, which can aggregate to form a coagulum . This process is essential in the production of cheese, as it allows for the coagulation of milk .

Action Environment

The action of this compound is influenced by various environmental factors, including pH, ionic strength, temperature, and the heat treatment of milk . These factors can affect the efficiency of the hydrolysis of κ-casein and the subsequent aggregation of the altered micelles .

Biochemical Analysis

Biochemical Properties

Phenylalanyl-Methionine plays a role in various biochemical reactions . It has been found that the bond between phenylalanine and methionine in this dipeptide is hydrolyzed in certain conditions, such as in the presence of specific enzymes . This suggests that Phenylalanyl-Methionine could potentially interact with various enzymes and proteins, influencing their function and the overall biochemical environment.

Cellular Effects

The effects of Phenylalanyl-Methionine on cells and cellular processes are not fully understood. It is known that amino acids, including phenylalanine and methionine, play crucial roles in cellular function. They are involved in protein synthesis, cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that Phenylalanyl-Methionine could influence these processes in a similar manner.

Molecular Mechanism

The molecular mechanism of Phenylalanyl-Methionine is complex and involves interactions at the molecular level. For instance, it has been suggested that the bond between phenylalanine and methionine in Phenylalanyl-Methionine can be hydrolyzed by specific enzymes . This could lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with other biomolecules.

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of peptides can vary depending on the specific conditions, such as temperature, pH, and the presence of other molecules . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Phenylalanyl-Methionine dosage in animal models have not been extensively studied. It is known that the effects of amino acids can vary with different dosages For instance, high doses could potentially lead to toxic or adverse effects

Metabolic Pathways

Phenylalanyl-Methionine is involved in various metabolic pathways. Phenylalanine and methionine, the two amino acids that make up Phenylalanyl-Methionine, are both essential amino acids that play crucial roles in various metabolic processes . They interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Phe-Met-OH can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and enhancing the expression of relevant enzymes .

Chemical Reactions Analysis

Types of Reactions

H-Phe-Met-OH undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

H-Phe-Met-OH has several scientific research applications:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein synthesis and enzyme function.

Medicine: Explored for its potential therapeutic effects, including antioxidant properties and its role in metabolic pathways.

Industry: Utilized in the production of specialized peptides and as a building block for more complex molecules

Comparison with Similar Compounds

Similar Compounds

Methionyl-Phenylalanine: Another dipeptide with similar properties but different sequence.

Phenylalanyl-Alanine: A dipeptide with alanine instead of methionine.

Methionyl-Alanine: A dipeptide with alanine instead of phenylalanine

Uniqueness

H-Phe-Met-OH is unique due to the presence of both an aromatic ring from phenylalanine and a sulfur-containing side chain from methionine. This combination imparts distinct chemical reactivity and biological functions, making it valuable for various applications .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOHODCEOHCZBM-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15080-84-9 | |

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the dipeptide sequence Phe-Met influence the activity of chymosin, an enzyme crucial for milk coagulation?

A1: Research suggests that chymosin exhibits a preference for cleaving peptide bonds where Phenylalanyl-Methionine (Phe-Met) or Phenylalanyl-Isoleucine (Phe-Ile) are present within specific structural contexts. This preference stems from the compatibility of these dipeptides with the enzyme's active site. Notably, the presence of a serine residue near the Phe-Met bond in κ-casein, a milk protein, appears to enhance chymosin's cleavage activity. []

Q2: Is there a connection between the peptide FMRFamide (Phe-Met-Arg-Phe-NH2) and opioid peptides like Met-enkephalin in terms of their biological effects?

A2: Yes, structural similarities between FMRFamide and the C-terminally extended Met-enkephalin analog, Tyr-Gly-Gly-Phe-Met-Arg-Phe (YGGFMRF), suggest a potential interaction. Studies show that FMRFamide, when administered intrathecally, can reduce the pain-relieving effects of both YGGFMRF and morphine. Intriguingly, FMRFamide-like immunoreactivity found in bovine brain extracts also exhibits this antagonistic effect on YGGFMRF analgesia. []

Q3: What role does the Phe-Met bond play in the context of rennin, a key enzyme in cheese production?

A3: Rennin, similar to chymosin, demonstrates a high degree of specificity for cleaving the Phe-Met bond in κ-casein. This cleavage is crucial for initiating the milk coagulation process during cheesemaking. [] Further research has shown that the presence of a serine residue near the Phe-Met bond in both κ-casein and synthetic peptides enhances rennin's activity, highlighting the importance of surrounding amino acids in influencing enzymatic cleavage. []

Q4: What is the molecular formula and weight of the dipeptide Phenylalanyl-Methionine (Phe-Met)?

A4: The molecular formula of Phenylalanyl-Methionine is C14H18N2O3S. Its molecular weight is 294.38 g/mol.

Q5: Can you elaborate on the role of Phenylalanyl-Methionine (Phe-Met) as a substrate for studying aminopeptidase activity in the brain?

A5: Phenylalanyl-Methionine serves as a valuable tool for investigating aminopeptidase activity, particularly within the context of neuropeptide degradation. Researchers utilize this dipeptide to assess the enzymatic activity of aminopeptidases that cleave amino acids from the N-terminus of peptides. This research is particularly relevant for understanding the regulation of neuropeptide signaling in the brain, as aminopeptidases play a crucial role in terminating neuropeptide action. []

Q6: How have computational methods been employed to understand the stability and conformational preferences of enkephalins, particularly those containing the dipeptide sequence Phe-Met?

A6: Researchers utilize computational techniques like molecular modeling and simulations to gain insights into the structural characteristics of enkephalins. Specifically, these methods help elucidate the stability and conformational preferences of these peptides in various environments, including interactions with solvents and receptors. By substituting glycine residues in the enkephalin backbone with α-aminoisobutyryl (Aib) at positions 2 and 3, researchers have been able to stabilize specific β-turn conformations within these molecules. This modification has been shown to significantly impact the biological activity of enkephalins. [, ]

Q7: What is the significance of the C-terminal Arg-Phe-NH2 sequence in FMRFamide (Phe-Met-Arg-Phe-NH2) for its biological activity?

A7: The C-terminal Arg-Phe-NH2 sequence in FMRFamide is crucial for its interaction with specific receptors and subsequent biological effects. Studies have demonstrated that modifications to this sequence, particularly altering the arginine and phenylalanine residues, can significantly diminish or abolish its activity. This specificity highlights the importance of the C-terminal region in mediating FMRFamide's effects on various physiological processes, including cardiovascular regulation and muscle contraction. [, ]

Q8: How do structural modifications to FMRFamide (Phe-Met-Arg-Phe-NH2) analogs impact their ability to influence colonic motility in mice?

A8: Research indicates that the C-terminal Arg-Phe-NH2 sequence is essential for the inhibitory effects of FMRFamide analogs on colonic motility. Introducing D-amino acid substitutions within the FMRFamide sequence, particularly a D-methionine at the second position ([D-Met2]-FMRFamide or DMFa), enhances the peptide's activity, suggesting an interaction with opioid receptors. These findings underscore the importance of specific structural features in mediating the effects of FMRFamide-related peptides on gut motility. []

Q9: How do structural modifications at the C-terminus of bifunctional peptides affect their interactions with δ/μ opioid receptors and neurokinin 1 receptors?

A9: Studies using dodecylphosphocholine (DPC) micelles have shown that even minor modifications at the C-terminus of bifunctional peptides can significantly impact their conformation when bound to micelles. These conformational changes, in turn, influence the peptides' interactions with both δ/μ opioid receptors and neurokinin 1 receptors. These findings highlight the importance of membrane-bound peptide conformation in receptor binding and subsequent biological activity, even when modifications seem distant from the primary pharmacophore. []

Q10: Can you elaborate on the in vitro effects of FMRFamide (Phe-Met-Arg-Phe-NH2) and its analogs on the anterior gizzard of Aplysia?

A10: In vitro studies using isolated tissues from the sea slug Aplysia have shown that FMRFamide and its analog, YGGFMRFamide, effectively inhibit spontaneous contractions of the anterior gizzard. This inhibitory action suggests a potential role of FMRFamide-related peptides in regulating gut motility. Additionally, FMRFamide has been shown to suppress the excitatory response to acetylcholine in both the Aplysia anterior gizzard and the isolated stomach region of Navanax, further highlighting its potential influence on digestive processes. []

Q11: How have analytical techniques like High-Performance Liquid Chromatography (HPLC) been employed in the study of proenkephalin processing?

A11: HPLC plays a crucial role in analyzing the processing of proenkephalin, a precursor molecule for various opioid peptides. By separating and identifying the different peptide fragments generated during proenkephalin cleavage, researchers can gain valuable insights into the enzymes involved and the specific processing pathways active in different tissues. This information is vital for understanding how opioid peptides are produced and regulated in the nervous system. [, ]

Q12: How is mass spectrometry utilized in determining the amino acid sequence of peptides, particularly those related to opioid activity?

A12: Mass spectrometry has proven to be an invaluable tool for elucidating the amino acid sequence of peptides, especially those exhibiting opioid activity. By analyzing the mass-to-charge ratio of fragmented peptides, researchers can deduce the sequence of amino acids in the original peptide. This technique was instrumental in determining the structure of alpha-endorphin and gamma-endorphin, two opioid peptides derived from beta-lipotropin, highlighting its significance in neuropeptide research. []

Q13: What is the historical significance of the discovery of FMRFamide (Phe-Met-Arg-Phe-NH2)?

A13: The discovery of FMRFamide marked a significant milestone in neuropeptide research. First isolated from the clam Macrocallista nimbosa, FMRFamide became the founding member of a large family of neuropeptides found in both invertebrates and vertebrates. This discovery underscored the evolutionary conservation of neuropeptide signaling pathways and paved the way for exploring the diverse roles of FMRFamide-related peptides in various physiological processes. []

Q14: How has research on neuropeptides like FMRFamide (Phe-Met-Arg-Phe-NH2) fostered cross-disciplinary collaborations?

A14: The study of neuropeptides like FMRFamide has attracted researchers from diverse fields, including neuroscience, physiology, pharmacology, and molecular biology. This interdisciplinary interest stems from the intricate roles that neuropeptides play in modulating various physiological systems. Collaborative efforts have been instrumental in unraveling the synthesis, release, receptor interactions, and downstream signaling pathways of these peptides, highlighting the power of cross-disciplinary approaches in advancing our understanding of complex biological systems. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

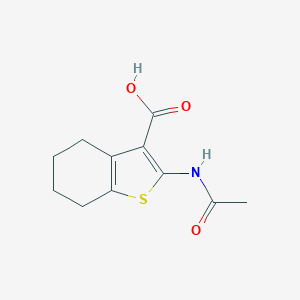

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)